REACTION_CXSMILES
|
Cl.BrC1C=CC2N(CC3N=CNC=3)CC[N:9]([C:19]([C:21]3[C:30]4[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=4)[CH:24]=[CH:23][CH:22]=3)=O)CC=2C=1.ClC1C([N+:39]([O-:41])=[O:40])=CC=C(C)N=1.[C:43]1(B(O)O)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C(Cl)Cl>[C:25]1([C:24]2[CH:23]=[CH:22][C:21]([N+:39]([O-:41])=[O:40])=[C:19]([CH3:43])[N:9]=2)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:0.1,4.5.6|
|
Name
|
Compound B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=CC2=C(CN(CCN2CC=2N=CNC2)C(=O)C2=CC=CC3=CC=CC=C23)C1
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Tetrakistriphenylphosphine palladium
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with nitrogen
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 48 hours
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
WASH
|
Details
|
The mixture was washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |